molecular formula C14H14N2O5 B13770327 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester CAS No. 54554-39-1

2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester

Cat. No.: B13770327
CAS No.: 54554-39-1
M. Wt: 290.27 g/mol
InChI Key: BGJFAGLDVUUDFJ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester is a chemical compound with the molecular formula C14H14N2O5 . This compound is known for its unique structure, which includes both an ester and an isocyanate functional group. It is used in various industrial and scientific applications due to its reactivity and versatility.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester typically involves the reaction of 2-propenoic acid with a suitable isocyanate compound. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester involves its reactivity with nucleophiles and electrophiles. The isocyanate group can react with amines to form urea derivatives, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester can be compared with similar compounds such as:

This compound stands out due to its unique combination of ester and isocyanate functionalities, making it highly versatile in various chemical reactions and applications.

Properties

CAS No.

54554-39-1

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl prop-2-enoate

InChI

InChI=1S/C14H14N2O5/c1-2-13(18)20-6-7-21-14(19)16-12-5-3-4-11(8-12)9-15-10-17/h2-5,8H,1,6-7,9H2,(H,16,19)

InChI Key

BGJFAGLDVUUDFJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)NC1=CC=CC(=C1)CN=C=O

Origin of Product

United States

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